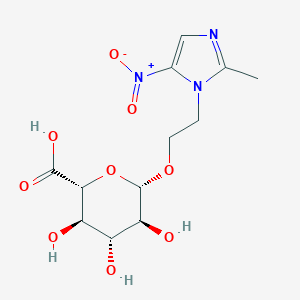

Metronidazol |β-D-Glucuronid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Metronidazole derivatives, including beta-D-Glucuronide, involves biology-oriented drug synthesis (BIODS). A study by Salar et al. (2017) delved into this process by synthesizing 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives through the reaction of Metronidazole with various aryl and hetero-aryl carboxylic acids, using 1,1'-carbonyl diimidazole (CDI) as a coupling agent. This process highlights the complex synthesis pathways that can lead to Metronidazole beta-D-Glucuronide and similar compounds (Salar et al., 2017).

Molecular Structure Analysis

The molecular structure of Metronidazole and its derivatives, including beta-D-Glucuronide, is crucial for understanding their chemical behavior and interactions. Galván-Tejada et al. (2002) investigated the supramolecular structures of Metronidazole coordination compounds with various metal ions, revealing the importance of the imidazolic nitrogen in coordination and the role of hydroxyethyl and nitro groups in forming supramolecular structures. These structural insights are fundamental to grasping the chemical nature and potential applications of Metronidazole beta-D-Glucuronide (Galván-Tejada et al., 2002).

Chemical Reactions and Properties

Metronidazole undergoes various chemical reactions, including reduction and conjugation, which are pivotal in forming derivatives like beta-D-Glucuronide. The anaerobic metabolism of Metronidazole to form N-(2-hydroxyethyl)-oxamic acid, as described by Koch and Goldman (1979), illustrates the chemical transformations it can undergo, hinting at the pathways leading to glucuronide derivatives (Koch & Goldman, 1979).

Physical Properties Analysis

The physical properties of Metronidazole beta-D-Glucuronide, such as solubility and phase behavior, are influenced by its molecular structure. The study by Andersen and Bundgaard (1984) on the complexation of Metronidazole with β-cyclodextrin shows how molecular interactions can alter physical properties like solubility and phase transition, which are relevant for understanding the behavior of Metronidazole beta-D-Glucuronide in different environments (Andersen & Bundgaard, 1984).

Chemical Properties Analysis

The chemical properties of Metronidazole derivatives, including their reactivity and stability, are key to their potential applications. The work by Ho et al. (2005), which developed a method for the determination of Metronidazole in animal tissues, reflects on the chemical stability and reactivity of Metronidazole and its derivatives, providing insight into their chemical properties and potential for analysis in complex matrices (Ho et al., 2005).

Wissenschaftliche Forschungsanwendungen

Antibakterielle Forschung

Metronidazol (β-D-Glucuronid): ist ein Metabolit von Metronidazol, einem bekannten Antibiotikum. In der wissenschaftlichen Forschung wird diese Verbindung verwendet, um die Pharmakokinetik und Stoffwechselwege von Metronidazol zu untersuchen . Forscher können die Bildung dieses Glucuronid-Konjugats verfolgen, um zu verstehen, wie das Medikament im Körper verarbeitet wird und wie es für eine bessere antibakterielle Aktivität optimiert werden kann.

Analytische Chemie

Als analytischer Standard ist Metronidazol (β-D-Glucuronid) unerlässlich für die Entwicklung und Validierung analytischer Methoden . Diese Methoden sind entscheidend für den Nachweis und die Quantifizierung des Vorhandenseins von Metronidazol und seinen Metaboliten in biologischen Proben, was für die Medikamentenüberwachung und die Gewährleistung der Patientensicherheit von entscheidender Bedeutung ist.

Studien zum Arzneimittelstoffwechsel

Diese Verbindung ist von entscheidender Bedeutung in Studien zum Arzneimittelstoffwechsel, um die Rolle der Glucuronidierung, einem wichtigen Stoffwechselweg der Phase II, zu untersuchen . Indem sie untersuchen, wie Metronidazol in seine Glucuronid-Form umgewandelt wird, können Forscher Erkenntnisse über die Langlebigkeit, Wirksamkeit und möglichen Nebenwirkungen des Medikaments gewinnen.

Pharmakognosie

Die Untersuchung von Metronidazol (β-D-Glucuronid) erstreckt sich auch auf die Pharmakognosie, wo sie bei der Entdeckung natürlicher Quellen und Analoga von Glucuronidverbindungen hilft . Dies kann zur Entwicklung neuer Medikamente mit ähnlichen therapeutischen Wirkungen, aber möglicherweise verbesserten pharmakologischen Eigenschaften führen.

Klinische Pharmakologie

In der klinischen Pharmakologie dient Metronidazol (β-D-Glucuronid) als Marker, um das Verhalten des Medikaments in verschiedenen Populationen zu verstehen . Es hilft bei der Anpassung der Dosierungen und Behandlungsschemata auf der Grundlage individueller Stoffwechselraten und des Vorhandenseins genetischer Polymorphismen, die die Glucuronidierung beeinflussen.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Metronidazole A-D-Glucuronide is a product of the glucuronidation process . Glucuronidation is an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This process results in the formation of acyl-glucuronide ester derivatives . These glucuronides often circulate in plasma prior to being excreted in urine and bile .

Cellular Effects

The cellular effects of Metronidazole A-D-Glucuronide are not well-studied. Metronidazole, the parent drug, is known to have significant effects on cells. It is bactericidal and targets organisms that thrive in anaerobic conditions . The mechanism behind this action is multifactorial and revolves around the ability of the nitroimidazole ring within Metronidazole to undergo reduction .

Molecular Mechanism

Metronidazole, the parent drug, is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Temporal Effects in Laboratory Settings

The temporal effects of Metronidazole A-D-Glucuronide in laboratory settings are not well-documented. Metronidazole, the parent drug, has been studied extensively. It is known that multiple oral or intravenous doses of Metronidazole result in some drug accumulation with higher serum concentrations as compared with single doses .

Dosage Effects in Animal Models

The effects of Metronidazole A-D-Glucuronide at different dosages in animal models are not well-documented. Metronidazole, the parent drug, has been studied in this context. For example, on an intravenous dose regimen of 500mg every 8 hours, maximum Metronidazole serum concentrations average 25 μg/ml and minimum concentrations 15 μg/ml .

Metabolic Pathways

Metronidazole A-D-Glucuronide is involved in the glucuronidation pathway . This pathway is an important part of the metabolism of carboxylic acid-containing drugs in both animals and humans . It results in the formation of acyl-glucuronide ester derivatives .

Transport and Distribution

It is known that glucuronides, including Metronidazole A-D-Glucuronide, require transport proteins for their distribution and excretion from the human body .

Subcellular Localization

It is known that glucuronides, including Metronidazole A-D-Glucuronide, often circulate in plasma prior to being excreted in urine and bile .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O9/c1-5-13-4-6(15(21)22)14(5)2-3-23-12-9(18)7(16)8(17)10(24-12)11(19)20/h4,7-10,12,16-18H,2-3H2,1H3,(H,19,20)/t7-,8-,9+,10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVNZSSTXZPVCG-GPTQDWHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1CCO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433579 | |

| Record name | Metronidazole |A-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100495-98-5 | |

| Record name | Metronidazole |A-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)